![molecular formula C8H12O3 B1622121 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 258345-33-4](/img/structure/B1622121.png)

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Overview

Description

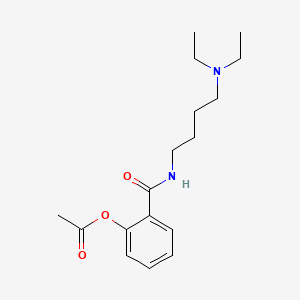

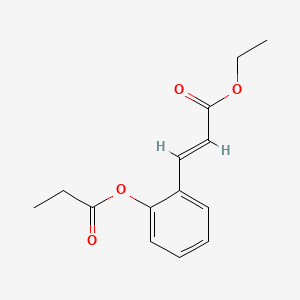

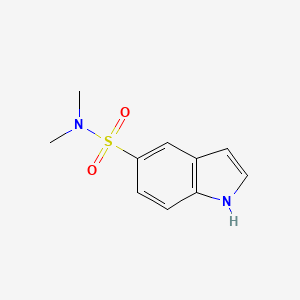

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the linear formula C8H12O3 . It has a molecular weight of 156.18 and is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is characterized by a bicyclic core with a hydroxy group and a carboxylic acid group . The bicyclic core is a privileged molecular structure embedded in numerous compounds with various functions .Scientific Research Applications

Synthesis and Structural Analysis

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives have been a subject of interest in the field of organic synthesis and structural analysis. Studies have focused on the synthesis and stereostructure of diastereomers like 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, utilizing techniques like IR and NMR spectroscopy for structural proof (Palkó et al., 2005). Another study synthesized and analyzed the structure of a bicyclo[2.4.0]-2-nonene derivative (Mague et al., 2001). Additionally, research into the synthesis and structural analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained γ-turn mimic has been reported, with structural analysis confirming its predicted structure through computational study (Park et al., 2008).

Isomerization and Heterocycle Preparation

The compound's derivatives have been used in the study of isomerization and for the preparation of heterocycles. Research on the isomerization of diendo-3-aroylbicyclo[2.2.1]heptane-2-carboxylic acids to different isomers and their application in synthesizing norbornene fused heterocycles has been conducted (Miklós et al., 2002).

Enantioselective Reduction and Amino Acid Derivatives

Studies have also been conducted on the enantioselective reduction of ketones catalyzed by oxazaborolidines derived from certain derivatives of 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (Krzemiński & Wojtczak, 2005). Additionally, there's research on the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, starting with the Diels–Alder reaction and using key steps like base-promoted internal nucleophilic displacement (Avenoza et al., 2002).

Novel Synthetic Approaches and Chemical Transformations

Novel synthetic approaches for the preparation of 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid derivatives have been explored, including stereoselective synthesis techniques (Kim et al., 2015). Research into the transformations of related compounds under acid catalysis conditions, leading to the synthesis of various structured products, has also been reported (Koval’skaya et al., 2004).

properties

IUPAC Name |

6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-7,9H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWUOMPODCPJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C(C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396350 | |

| Record name | 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |

CAS RN |

258345-33-4 | |

| Record name | 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)